

# Nervonyl Methane Sulfonate: A Technical Guide to Structure and Synthesis

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## Compound of Interest

Compound Name: Nervonyl methane sulfonate

Cat. No.: B15600796

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Nervonyl Methane Sulfonate**, also known as (Z)-15-Tetracosen-1-ol methanesulfonate. The document details its chemical structure, physicochemical properties, and a detailed protocol for its synthesis, tailored for an audience in chemical research and drug development.

## Introduction

**Nervonyl methane sulfonate** is a long-chain alkyl ester of methanesulfonic acid. The "nervonyl" portion refers to the C24:1 monounsaturated alkyl chain derived from nervonic acid. Methane sulfonates, or mesylates, are recognized in organic chemistry as excellent leaving groups, making compounds like **nervonyl methane sulfonate** valuable intermediates in organic synthesis.<sup>[1]</sup> They are often used to introduce long alkyl chains into molecules or to convert hydroxyl groups into more reactive sites for nucleophilic substitution. Long-chain alkyl methanesulfonates find applications in various fields, including the synthesis of complex lipids and as reagents in pharmaceutical research.<sup>[1]</sup>

## Chemical Structure and Identification

**Nervonyl methane sulfonate** consists of a 24-carbon chain with a cis double bond at the 15th position (C15-C16). This nervonyl group is attached via an ester linkage to a methanesulfonyl group ( $-\text{SO}_2\text{CH}_3$ ).

## Visualization of Chemical Structure

The following diagram illustrates the two-dimensional structure of **Nervonyl Methane Sulfonate**.

Caption: Chemical structure of **Nervonyl Methane Sulfonate**.

## Physicochemical and Spectroscopic Data

Detailed experimental data for **Nervonyl Methane Sulfonate** is not extensively reported in publicly available literature. The following table summarizes the known identifiers and properties based on supplier information.<sup>[2]</sup><sup>[3]</sup>

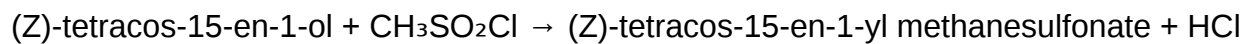
Property	Value	Reference
IUPAC Name	(Z)-tetracos-15-en-1-yl methanesulfonate	
Synonyms	15-Tetracosen-1-ol methanesulfonate, (Z)-	[2]
CAS Number	51040-60-9	[2]
Molecular Formula	C <sub>25</sub> H <sub>50</sub> O <sub>3</sub> S	[2]
Molecular Weight	430.73 g/mol	[2]
Purity	>99%	[2]
Appearance	Not specified (typically a waxy solid or oil for long-chain lipids)	
Storage Conditions	Freezer (-20°C)	[2]
SMILES	CCCCCCCC/C=C\CCCCCCC CCCCCCCCOS(=O)(=O)C	[2]
InChI	InChI=1S/C25H50O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-28-29(2,26)27/h10-11H,3-9,12-25H2,1-2H3/b11-10-	[2]
InChIKey	JWFQESCFAQEDKI-KHPPLWFESA-N	[2]

Note: Properties such as melting point, boiling point, and density are not readily available in published literature.

## Synthesis of Nervonyl Methane Sulfonate

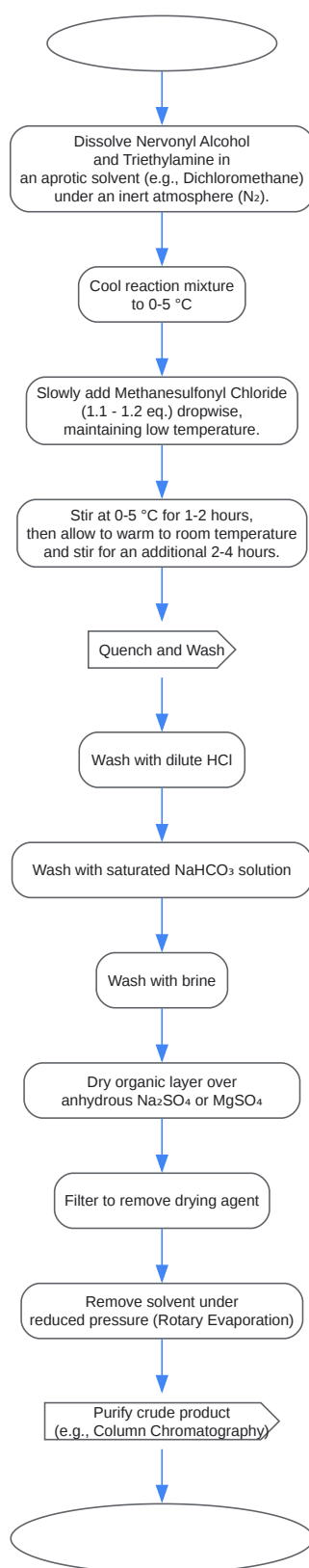
The synthesis of **nervonyl methane sulfonate** is achieved by the mesylation of its corresponding alcohol, nervonyl alcohol ((Z)-tetracos-15-en-1-ol). This reaction involves the treatment of the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

## General Reaction Scheme:



## Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis and purification of **Nervonyl Methane Sulfonate**.



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Caption: Experimental workflow for the synthesis of **Nervonyl Methane Sulfonate**.

## Detailed Experimental Protocol

This protocol is adapted from general procedures for the mesylation of long-chain alcohols.

### Materials and Reagents:

- Nervonyl alcohol ((Z)-tetracos-15-en-1-ol) (1.0 eq.)
- Methanesulfonyl chloride (1.2 eq.)
- Triethylamine (1.5 eq.)
- Anhydrous Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexane/Ethyl Acetate solvent system for chromatography

### Procedure:

- Reaction Setup:
  - To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add nervonyl alcohol (1.0 eq.).
  - Dissolve the alcohol in anhydrous dichloromethane (approx. 10 mL per gram of alcohol).
  - Add triethylamine (1.5 eq.) to the solution.
- Mesylation Reaction:

- Cool the reaction flask to 0-5°C using an ice-water bath.
- Dissolve methanesulfonyl chloride (1.2 eq.) in a small amount of anhydrous dichloromethane and add it to the dropping funnel.
- Add the methanesulfonyl chloride solution dropwise to the stirred alcohol solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. A white precipitate of triethylamine hydrochloride will form.
- After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours.
- Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for another 2-4 hours or until TLC analysis indicates complete consumption of the starting alcohol.
- Work-up and Extraction:
  - Pour the reaction mixture into a separatory funnel containing cold 1 M HCl solution to quench the reaction and dissolve the triethylamine hydrochloride salt.
  - Separate the organic layer.
  - Wash the organic layer sequentially with saturated NaHCO<sub>3</sub> solution and then with brine.
  - Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>.
- Purification:
  - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
  - Purify the crude **nervonyl methane sulfonate** by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
  - Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.
- Characterization and Storage:

- Characterize the final product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its structure and purity.
- Store the purified **nervonyl methane sulfonate** under an inert atmosphere at  $-20^\circ\text{C}$  to prevent degradation.[2]

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## References

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